molecular formula C12H13ClO2 B1662066 1-(4-Chlorophenyl)cyclopentanecarboxylic acid CAS No. 80789-69-1

1-(4-Chlorophenyl)cyclopentanecarboxylic acid

Cat. No.: B1662066
CAS No.: 80789-69-1
M. Wt: 224.68 g/mol
InChI Key: QJNFJEMGWIQMJT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H13ClO2 It is characterized by a cyclopentane ring substituted with a carboxylic acid group and a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorophenyl)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzyl chloride with cyclopentanone in the presence of a base, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Oxidizing Agent: Potassium permanganate or chromium trioxide

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Reduction to Alcohol via Catalytic Hydrosilylation

This compound undergoes selective reduction of its carboxylic acid group to a primary alcohol under manganese(I)-catalyzed hydrosilylation conditions . The reaction tolerates the chlorophenyl substituent and cyclopentane ring without side reactions:

Reaction Conditions Outcome Yield Reference
[MnBr(CO)₅] catalyst, PhSiH₃, 110°C1-(4-Chlorophenyl)cyclopentane methanol83%

Key Observations :

  • Reaction times extended to 48 hours for bulky substrates .

  • The chlorophenyl group and cyclopentane ring remain intact during reduction .

  • CO ligand dissociation from the Mn catalyst is critical for activating the Si–H bond .

Coordination with Organotin(IV) Compounds

The carboxylic acid group participates in coordination chemistry, forming organotin(IV) complexes with antitumor activity :

Reactants Product Structure Application
R₂SnO (R = Me, Bu, Ph)Mononuclear R₂Sn(O₂CC₅H₈C₆H₄Cl)₂Tetrahedral geometryAnticancer agents
SnCl₄Hexameric [Sn₆O₆(O₂CC₅H₈C₆H₄Cl)₆]Drumlike Sn₆O₆ coreElectrochemical studies

Synthetic Details :

  • Reactions occur in toluene under reflux .

  • Products characterized by IR, NMR, and X-ray crystallography .

  • Cyclic voltammetry reveals irreversible reduction potentials correlating with antitumor efficacy .

Comparative Reaction Behavior

The table below contrasts reactivity with structurally similar carboxylic acids:

Compound Reduction Efficiency Coordination Chemistry Unique Features
1-(4-Chlorophenyl)cyclopentanecarboxylic acidModerate (83% yield) Forms Sn(IV) complexes Chlorophenyl enhances lipophilicity
Cyclopentanecarboxylic acidHigh (>90% yield) Limited dataSimpler structure, no aryl groups
4-Chlorobenzoic acidNot reportedForms metal saltsAromatic carboxylic acid

Mechanistic Insights

  • Reduction : Proposed to involve Mn(I)-mediated Si–H bond activation, followed by hydride transfer to the carbonyl group .

  • Coordination : Deprotonation of the carboxylic acid facilitates binding to tin centers, forming stable chelates .

Scientific Research Applications

Pharmacological Applications

1-(4-Chlorophenyl)cyclopentanecarboxylic acid has been investigated for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases. Its structural modifications enhance its pharmacokinetic properties, making it a candidate for further development.

Case Study: Cardiovascular Disease Models

Research has shown that compounds similar to this compound exhibit efficacy in animal models for conditions such as atherosclerosis and deep vein thrombosis. These studies focus on improving solubility and bioavailability compared to other compounds in the same class .

Analytical Chemistry Applications

The compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using reverse phase HPLC techniques, which are essential for isolating impurities and conducting pharmacokinetic studies.

HPLC Methodology

  • Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility).
  • Column Type : Newcrom R1 HPLC column.
  • Particle Size : Smaller 3 µm particles for rapid UPLC applications.

This methodology allows for scalable analysis, which is crucial in pharmaceutical development where purity and concentration are critical .

Synthesis and Reactivity

The compound reacts with diorganotin(IV) oxide or dichloride to form organotin(IV) complexes that have demonstrated antitumor activity. This reaction highlights its potential role in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. It can act by dehydrating cells and inhibiting the growth of cancer cells, with no effect on normal cells . The compound has been studied using multinuclear NMR spectroscopies and x-ray diffraction techniques to understand its molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1-cyclopentanecarboxylic acid
  • 1-(3-Chlorophenyl)cyclopentanecarboxylic acid
  • 1-(4-Bromophenyl)cyclopentanecarboxylic acid

Uniqueness

1-(4-Chlorophenyl)cyclopentanecarboxylic acid is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

1-(4-Chlorophenyl)cyclopentanecarboxylic acid (CAS No. 80789-69-1) is an organic compound notable for its potential biological activities, particularly in the context of drug development and cancer research. This article provides a comprehensive overview of its biological activity, mechanism of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₃ClO₂
  • Molecular Weight : 224.68 g/mol
  • Structure : The compound features a cyclopentane ring with a para-chlorophenyl group attached to a carboxylic acid functional group. This unique structure contributes to its chemical reactivity and biological interactions.

This compound exhibits biological activity primarily through its interaction with diorganotin (IV) complexes. The carboxylic acid group coordinates with the tin atom, leading to the formation of stable organotin complexes that have demonstrated antitumor properties against various human cancer cell lines.

Key Mechanisms:

  • Cell Proliferation Inhibition : The compound inhibits cell proliferation in cancer cells by interfering with enzymatic activities essential for cellular growth.
  • Induction of Apoptosis : It promotes programmed cell death in cancerous cells, enhancing its potential as an anticancer agent.
  • Biochemical Pathways : The formation of organotin complexes suggests involvement in pathways related to cellular growth and proliferation, particularly in cancer contexts .

The biochemical properties of this compound are significant due to its ability to form organotin complexes. These complexes have been shown to exhibit:

  • Antitumor Activity : Effective against various human cancer cell lines such as HL-60, BGC-823, Bel-7402, and KB .
  • Stability : Demonstrates stability under standard laboratory conditions, indicating potential for therapeutic applications.

Antitumor Activity

A series of studies have evaluated the antitumor effects of organotin complexes derived from this compound:

  • Study Findings : Organotin complexes exhibited significant cytotoxicity against multiple cancer cell lines. For instance, certain complexes showed a reduction in viability at concentrations as low as 10 µM.

Pharmacokinetics

The pharmacokinetic profile indicates good absorption and bioavailability due to the compound's lipophilicity and water solubility. This suggests that it may be suitable for oral administration in therapeutic settings.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(3-Chlorophenyl)cyclopentanecarboxylic acidSimilar chlorinated phenyl groupDifferent chlorine position affects reactivity
1-(4-Bromophenyl)cyclopentanecarboxylic acidBromine instead of chlorineMay exhibit different biological activities due to bromine's larger size
Cyclopentane-1-carboxylic acidLacks the phenyl groupSimpler structure; primarily used as a building block

Properties

IUPAC Name

1-(4-chlorophenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNFJEMGWIQMJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230636
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80789-69-1
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 80789-69-1
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Record name 1-(4-Chlorophenyl)cyclopentanecarboxylic acid
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Record name 1-(4-chlorophenyl)cyclopentanecarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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